N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both a hydroxyphenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.
Coupling Reaction: The hydroxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Amidation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an activated carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Material Properties: The presence of the tetrazole ring can impart unique electronic properties, making it useful in the development of advanced materials.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can be compared with other compounds that feature similar functional groups:
N-(2-hydroxyphenyl)benzamide: Lacks the tetrazole ring, which may result in different biological and material properties.
4-(1H-tetrazol-1-yl)benzamide: Lacks the hydroxyphenyl group, which can affect its reactivity and applications.
N-(2-hydroxyphenyl)-4-(1H-triazol-1-yl)benzamide: Similar structure but with a triazole ring instead of a tetrazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H11N5O2 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H11N5O2/c20-13-4-2-1-3-12(13)16-14(21)10-5-7-11(8-6-10)19-9-15-17-18-19/h1-9,20H,(H,16,21) |
InChI Key |
ZEAISTPPTLDACW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)O |
Origin of Product |
United States |
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